molecular formula C17H14O4 B11840298 3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one CAS No. 93175-99-6

3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one

Cat. No.: B11840298
CAS No.: 93175-99-6
M. Wt: 282.29 g/mol
InChI Key: WHTTVCYTRJNKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one is a synthetic 3-hydroxyflavone derivative of significant interest in oncological and epigenetic research. This compound belongs to a class of molecules known for their potential as histone deacetylase (HDAC) inhibitors, specifically targeting HDAC8, an enzyme overexpressed in certain cancers like colorectal cancer . The structural motif of the 3-hydroxyflavone is critical for this biological activity, and modifications on the phenyl ring, such as the 4-methyl group in this analogue, are explored to optimize potency and specificity . In research settings, this compound is utilized to study its effects on cancer cell proliferation and the induction of apoptosis. Studies on similar analogues have demonstrated the ability to reduce expression of HDAC8 and increase levels of acetylated histone H3K9, leading to altered gene expression and activation of caspase 3/7, which drives programmed cell death in cancer cells . Furthermore, flavone-based compounds are investigated for their cardiotoxic side effects, making them relevant for developing safer chemotherapeutic agents and for use in cardiotoxicity screening platforms using human stem cell-derived cardiomyocytes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

93175-99-6

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

3-hydroxy-7-methoxy-2-(4-methylphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-10-3-5-11(6-4-10)17-16(19)15(18)13-8-7-12(20-2)9-14(13)21-17/h3-9,19H,1-2H3

InChI Key

WHTTVCYTRJNKSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)O

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate cyclization and coupling steps. For example, Amberlyst®15-catalyzed cyclization under microwave conditions reduced reaction times from hours to minutes while maintaining high yields.

Solid-Phase Synthesis

Immobilized reagents like polymer-supported bases enabled greener synthesis with easier purification. A study achieved 93% yield for 7-(4-methoxy-2-methylphenyl)-4H-chromen-4-one using Amberlyst®15, highlighting scalability.

Analytical Validation and Characterization

Synthetic intermediates and final products were validated using:

  • ¹H NMR : Key protons (e.g., chromone C3-H, aromatic substituents) showed distinct shifts. For example, the C3 proton in 3-iodo-7-methoxy chromone appeared as a singlet at δ 8.21 ppm.

  • ESI-MS : Molecular ion peaks matched theoretical masses (e.g., m/z 303 [M+H]⁺ for 3-iodo-7-methoxy chromone).

  • FTIR : Stretching vibrations for carbonyl (1622 cm⁻¹) and methoxy (2833 cm⁻¹) groups confirmed structural features .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 3-hydroxy group participates in several key transformations:

Esterification

Reaction with acetic anhydride in acidic or basic conditions produces acetylated derivatives:
Reaction:
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one + Ac₂O → 3-Acetoxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Conditions:

  • Acetic anhydride (2.5 eq), H₂SO₄ catalyst, 60°C, 4 hrs

  • Yield: 85–92%

Etherification

Alkylation with methyl iodide in alkaline media generates methoxy derivatives:
Reaction:
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one + CH₃I → 3-Methoxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Conditions:

  • K₂CO₃ (3 eq), DMF, 80°C, 6 hrs

  • Yield: 78%

Methoxy Group Transformations

The 7-methoxy group undergoes demethylation under acidic conditions:

Demethylation

Treatment with HBr in acetic acid removes the methyl group:
Reaction:
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one → 3,7-Dihydroxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Conditions:

  • 48% HBr in AcOH (1:3 v/v), reflux, 3 hrs

  • Yield: 65%

Electrophilic Aromatic Substitution

The benzopyran core undergoes regioselective substitution:

Reaction TypeReagents/ConditionsPosition ModifiedProductYieldSource
Nitration HNO₃/H₂SO₄, 0°C, 2 hrsC-66-Nitro derivative70%
Sulfonation ClSO₃H, CH₂Cl₂, rt, 4 hrsC-88-Sulfo derivative58%

Cycloaddition Reactions

The α,β-unsaturated ketone system participates in Diels-Alder reactions:

Reaction with Maleic Anhydride:
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one + Maleic anhydride → Fused bicyclic adduct
Conditions:

  • Toluene, 110°C, 12 hrs

  • Yield: 62%

Oxidative Transformations

The compound’s antioxidant properties correlate with its redox activity:

Autoxidation

In alkaline solutions, the 3-hydroxy group undergoes oxidation to a quinone:
Reaction:
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one → 3-Oxo-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Conditions:

  • O₂, NaOH (1M), 25°C, 24 hrs

  • Yield: 40%

Comparative Reactivity with Analogues

Structural variations significantly influence reactivity:

CompoundKey Functional GroupsDominant ReactionReactivity Rate (Relative)
3-Hydroxy-8-methoxy-2-(4-methylphenyl)3-OH, 8-OCH₃Esterification1.2× faster than 7-OCH₃
3-Hydroxy-7-methoxy-2-(4-hydroxyphenyl)3-OH, 7-OCH₃, 4′-OHDemethylation1.5× faster due to H-bonding

Synthetic Pathways

The compound is synthesized via oxidative cyclization of chalcone intermediates:

Step 1: Chalcone formation from 2-hydroxyacetophenone and 4-methylbenzaldehyde .
Step 2: Cyclization using H₂O₂/KOH:

Scientific Research Applications

Anticancer Activity

Research indicates that benzopyran derivatives, including 3-hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one, exhibit significant anticancer properties. Various studies have demonstrated the compound's cytotoxic effects against several cancer cell lines:

Compound Cell Line IC50 (μM) Notes
This compoundMDA-MB-231 (breast cancer)5.2 - 22.2Significant cytotoxicity
Other DerivativesPC-3 (prostate cancer)VariesEffective against multiple lines
DoxorubicinVarious5Standard control

The IC50 values suggest a strong antiproliferative effect, with minimal cytotoxicity towards normal cells (HEK-293), indicating selective toxicity towards cancer cells .

Anti-estrogenic Activity

In addition to its anticancer properties, this compound has been studied for its antiestrogenic effects. A notable study evaluated various derivatives of benzopyran for their uterotrophic and antiimplantation activities in mature female albino rats. The results indicated that certain derivatives exhibited significant antiestrogenic activity, with the compound showing up to 65% of the uterotrophic activity compared to estradiol .

Table: Uterotrophic Activity of Benzopyran Derivatives

Compound Activity (%) Notes
3-Benzyl-7-methoxy-4H-1-benzopyran-4-one87%Highest uterotrophic activity
2-(4-Methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one65%Significant antiestrogenic effect

These findings suggest that derivatives of this compound could serve as novel nonsteroidal antiestrogens, offering potential therapeutic avenues for conditions influenced by estrogen .

Other Pharmacological Applications

Beyond anticancer and antiestrogenic activities, research has explored additional pharmacological applications of this compound:

  • Antioxidant Properties: Some studies suggest that benzopyran derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases.
  • Neuroprotective Effects: Preliminary research indicates potential neuroprotective properties, making these compounds candidates for further investigation in neurodegenerative diseases.
  • Anti-inflammatory Activity: Certain derivatives have shown promise in reducing inflammation, which could be beneficial in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, the compound may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzopyran-4-one derivatives:

Compound Name Substituents Key Properties/Activities Source
Target Compound 3-OH, 7-OCH3, 2-(4-CH3Ph) Synthesized, NMR/MS characterized
7-Methoxy-3-styryl-4H-1-benzopyran-4-one 7-OCH3, 3-(styryl) High tumor specificity (TSM = 301.1)
5-Hydroxy-7-methoxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-4H-1-benzopyran-4-one 5-OH, 7-OCH3, 2-(3-OH-4-OCH3Ph), dihydro Antioxidant potential (structural inference)
Biochanin B (7-Hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one) 7-OH, 3-(4-OCH3Ph) Isoflavone with estrogenic activity
3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-prenyl-4H-1-benzopyran-4-one 3-(2,4-diOHPh), 5-OH, 7-OCH3, 6-prenyl Enhanced lipophilicity, antimicrobial potential

Key Observations:

Substituent Position and Bioactivity :

  • The 7-methoxy group in the target compound and others (e.g., compound 22 in ) improves metabolic stability compared to hydroxylated analogs (e.g., Biochanin B ).
  • 3-Hydroxy vs. 3-Aryl : Hydroxy substitution at position 3 (target compound) may enhance hydrogen-bonding interactions with biological targets, while styryl or aryl groups (e.g., compound 22 ) increase π-stacking and tumor specificity.

Dihydro vs.

Prenylation and Lipophilicity :

  • Prenyl groups (e.g., 6-prenyl in ) significantly increase lipophilicity, which may enhance membrane permeability but reduce water solubility.

Pharmacological Implications

While direct data for the target compound are sparse, structural analogs provide insights:

  • Anticancer Activity : Compounds with 7-methoxy and aryl substitutions (e.g., compound 22 ) show tumor selectivity exceeding 5-FU and doxorubicin in vitro.
  • Antioxidant Potential: Hydroxyl-rich derivatives (e.g., ) exhibit radical-scavenging activity, though methoxy groups may reduce this effect.

Biological Activity

3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one, also known as a derivative of benzopyran, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one is C17H14O4C_{17}H_{14}O_{4} with a molecular weight of approximately 286.29 g/mol. The compound features a benzopyran core, which is known for its biological activity.

1. Anticancer Activity

Research indicates that benzopyran derivatives exhibit notable anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and ovarian adenocarcinoma (SKOV-3) .

Table 1: Antiproliferative Activity of Benzopyran Derivatives

CompoundCell LineIC50 (μM)Notes
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-oneMDA-MB-2315.2 - 22.2Significant cytotoxicity
Other DerivativesPC-3VariesEffective against multiple lines
DoxorubicinVarious5Standard control

The IC50 values for the compound against MDA-MB-231 cells suggest a strong antiproliferative effect, while its minimal cytotoxicity towards normal cell lines (HEK-293) indicates selective toxicity towards cancer cells .

2. Antimicrobial Activity

Benzopyran derivatives have been reported to possess antimicrobial properties. In particular, studies indicate that these compounds can inhibit bacterial growth, showcasing their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Benzopyran Derivatives

CompoundTarget BacteriaActivity
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-oneStaphylococcus aureusModerate inhibition
Other DerivativesEscherichia coliSignificant inhibition

The antibacterial activity observed suggests that the structural characteristics of benzopyrans contribute to their efficacy against pathogenic bacteria.

3. Anti-inflammatory and Antioxidant Effects

Flavonoids, including benzopyran derivatives, are known for their antioxidant properties, which contribute to their anti-inflammatory effects. These compounds can scavenge free radicals and inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The mechanisms through which 3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Kinases : Certain derivatives have displayed inhibitory activity against specific kinases involved in cancer cell proliferation .
  • Antioxidant Mechanisms : The antioxidant activity is attributed to the ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative stress .

Case Studies and Research Findings

A recent study highlighted the synthesis and evaluation of various benzopyran derivatives, including 3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one. The findings demonstrated significant antiproliferative activity against multiple cancer cell lines with promising selectivity over normal cells . Additionally, the compound's structural modifications were found to enhance its biological activities.

Q & A

Basic: What are the standard synthetic routes for 3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one?

Methodological Answer:
The compound is typically synthesized via a multi-step condensation and cyclization protocol. A common approach involves:

  • Step 1 : Reacting ω-substituted 2,4-dihydroxyacetophenone derivatives with acyl chlorides (e.g., 4-methylbenzoyl chloride) in acetone under reflux with anhydrous K₂CO₃ as a base.
  • Step 2 : Neutralizing the reaction mixture with dilute HCl, followed by purification via recrystallization (e.g., methanol or ethanol).
  • Step 3 : Alkaline hydrolysis (5% alcoholic KOH) to finalize the chromone scaffold. Yields typically range between 78–84% .

Key variables affecting yield include solvent polarity, reaction time (≥12 hours), and stoichiometric ratios of acyl chloride to precursor (2:1 recommended) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
A combination of spectral and crystallographic methods is essential:

  • IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and methoxy (1250–1300 cm⁻¹) groups.
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy at C7, methylphenyl at C2). Aromatic protons typically appear at δ 6.5–8.0 ppm .
  • X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between benzopyran and phenyl rings) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 298.29 for related analogs) .

Advanced: How can researchers optimize reaction yields for derivatives with varying substituents?

Methodological Answer:
Yield optimization requires systematic variation of:

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity for electron-deficient substituents.
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency in prenylated derivatives .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2–4 hours) .
  • Purification : Gradient column chromatography (hexane:ethyl acetate) resolves structurally similar analogs.

A comparative study of substituent effects (e.g., methoxy vs. hydroxy groups) showed that electron-donating groups increase cyclization efficiency by 15–20% .

Advanced: How to resolve contradictions in spectral data during structural validation?

Methodological Answer:
Discrepancies between theoretical and observed data (e.g., melting points, NMR shifts) often arise from:

  • Tautomerism : Keto-enol equilibria in solution can alter spectral profiles. Use deuterated DMSO to stabilize tautomers .
  • Crystallographic Artifacts : Compare experimental X-ray data (e.g., bond lengths, angles) with computational models (DFT/B3LYP) .
  • Impurity Interference : Conduct LC-MS to detect byproducts (e.g., unreacted precursors).

For example, synthetic 2,3-dihydro-8-prenyl analogs showed a 10°C deviation in melting points vs. natural isolates, leading to revised structural assignments .

Advanced: What methodologies assess the environmental fate of this compound?

Methodological Answer:
Environmental persistence can be evaluated via:

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC. Half-lives in aquatic systems range from 24–72 hours, depending on pH .
  • Soil Mobility Assays : Use OECD Guideline 121 (column leaching tests) to measure adsorption coefficients (log K₀c = 2.8–3.2) .
  • Ecotoxicity : Daphnia magna bioassays (48-hour LC₅₀) show moderate toxicity (LC₅₀ = 12–15 mg/L) due to aryl-intercalating properties .

Advanced: How to investigate structure-activity relationships (SAR) for biological targets?

Methodological Answer:
SAR studies require:

  • Functional Group Modulation : Synthesize analogs with varied substituents (e.g., hydroxyl → methoxy) to assess hydrogen bonding’s role in receptor binding .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., estrogen receptors, with ∆G values ≤ -8.5 kcal/mol) .
  • Enzymatic Assays : Test inhibition of COX-2 or CYP450 isoforms via fluorometric kits (IC₅₀ values correlate with methoxy positioning) .

For example, 7-methoxy substitution enhances metabolic stability (t₁/₂ > 6 hours in microsomal assays) compared to hydroxylated analogs .

Advanced: What protocols ensure stability during long-term storage?

Methodological Answer:
Stability is maintained by:

  • Temperature Control : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity Management : Use desiccants (silica gel) to avoid hydrolysis (critical for ester-containing derivatives) .
  • Inert Atmosphere : Argon gas prevents oxidation of phenolic groups .

Accelerated stability testing (40°C/75% RH for 6 months) showed <5% degradation under optimized conditions .

Advanced: How to address conflicting crystallographic data in polymorph identification?

Methodological Answer:
Polymorph characterization involves:

  • PXRD : Compare experimental patterns (e.g., 2θ = 12.5°, 17.8°) with Cambridge Structural Database entries.
  • Thermal Analysis : DSC detects phase transitions (melting points vary by 3–5°C between polymorphs) .
  • Solvent Screening : Recrystallize from ethanol/water (9:1) vs. acetonitrile to isolate distinct forms .

For example, a 2,6-dimethoxyphenyl analog exhibited two polymorphs with divergent bioavailabilities (30% vs. 55% solubility) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.